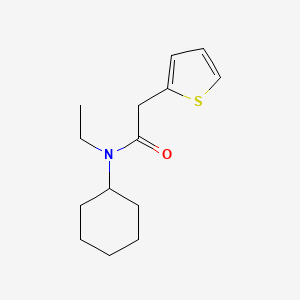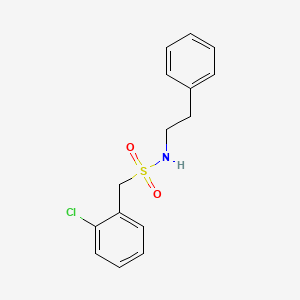
1-(2-chlorophenyl)-N-(2-phenylethyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chlorophenyl)-N-(2-phenylethyl)methanesulfonamide is a useful research compound. Its molecular formula is C15H16ClNO2S and its molecular weight is 309.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 309.0590276 g/mol and the complexity rating of the compound is 374. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural and Conformational Studies
In the realm of structural chemistry, compounds similar to 1-(2-chlorophenyl)-N-(2-phenylethyl)methanesulfonamide have been extensively studied for their conformational behavior. For instance, the structural analysis of N-(2,3-Dichlorophenyl)methanesulfonamide and its derivatives shows the orientation of the N—H bond in relation to the chloro substituents, which is critical for understanding the molecule's biological activity. These studies reveal the potential for such compounds to interact with biological receptors, indicating their relevance in developing therapeutic agents or understanding biological mechanisms (Gowda, Foro, & Fuess, 2007).
Synthetic Chemistry Applications
The reactivity and synthetic applications of compounds structurally related to this compound have been explored. A notable example is the use of phenyl-N-(2,2,2-trichloroethylidene) methanesulfonamide for generating highly electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines. This demonstrates the compound's potential in synthetic organic chemistry for the alkylation of various aromatic compounds, showcasing its versatility in creating complex molecules (Aizina, Levkovskaya, & Rozentsveig, 2012).
Catalysis and Chemical Transformations
Research into the catalytic capabilities of sulfonamide derivatives has uncovered their utility in asymmetric hydrogenation reactions. For example, the Cp*Ir(OTf)(MsDPEN) complex, where MsDPEN is N-(methanesulfonyl)-1,2-diphenylethylenediamine, has been utilized for the asymmetric hydrogenation of alpha-hydroxy aromatic ketones, producing 1-aryl-1,2-ethanediols with high enantioselectivity. This highlights the role of sulfonamide derivatives in facilitating stereoselective chemical transformations, important for the pharmaceutical industry (Ohkuma, Utsumi, Watanabe, Tsutsumi, Arai, & Murata, 2007).
Chemoselective Reagents
The development of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides as chemoselective N-acylation reagents is another significant application. These compounds, derived from systematic research on the structure-reactivity relationship, exhibit excellent chemoselectivity, making them valuable tools in organic synthesis for the selective formation of amide bonds (Kondo, Sekimoto, Nakao, & Murakami, 2000).
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-N-(2-phenylethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S/c16-15-9-5-4-8-14(15)12-20(18,19)17-11-10-13-6-2-1-3-7-13/h1-9,17H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRECLBMYTRJYFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-tert-butyl-2-[2-[(1-hydroxybutan-2-ylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride](/img/structure/B5510124.png)
![N-methyl-4-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylsulfonyl)thiophene-2-carboxamide](/img/structure/B5510145.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methylacetamide](/img/structure/B5510147.png)
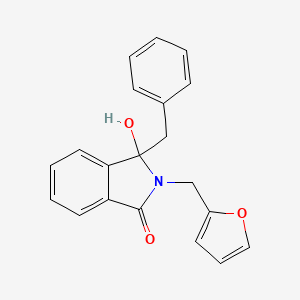
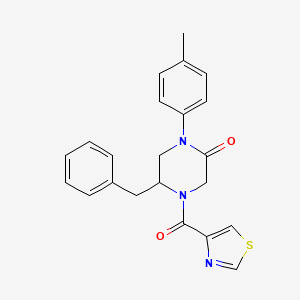
![5,6-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5510167.png)
![4-[(4-Methylthiophenyl)methylene]-3-phenylisoxazol-5-one](/img/structure/B5510171.png)
![N'-[(E)-(5-chlorothiophen-2-yl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5510173.png)
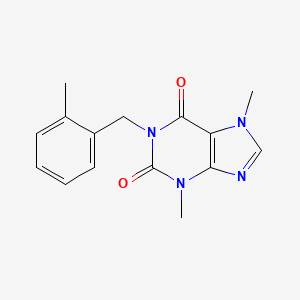
![6-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5510180.png)
